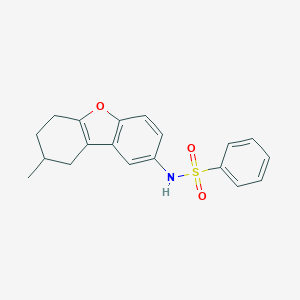

![molecular formula C27H29NO3S B491539 N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 406474-41-7](/img/structure/B491539.png)

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran derivatives are a class of organic compounds that have been extensively studied due to their wide range of biological and pharmacological applications . They are found in many natural products and have been used in the treatment of various diseases . For instance, some benzofuran derivatives have been used in cancer treatment .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves cyclization reactions . For example, a metal-free cyclization of ortho-hydroxystilbenes can be used to produce 2-arylbenzofurans . Other methods include the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed using various techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can act as inhibitors for certain enzymes, as demonstrated by a benzofuran derivative that inhibited PI3K and VEGFR-2 .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR .科学的研究の応用

1. Potential in Cancer Treatment

- Benzenesulfonamide derivatives, including compounds similar to the specified chemical, have been investigated for their antiproliferative activity against various cancer cell lines. For instance, some derivatives showed high antiproliferative activity against breast cancer and neuroblastoma cell lines, indicating their potential as lead anticancer agents (Motavallizadeh et al., 2014).

2. Role in Antibacterial Activity

- Naphthyridine sulfonamides, structurally related to the specified compound, have demonstrated inhibitory actions against efflux pumps in antibiotic-resistant Staphylococcus aureus strains. This suggests their potential use in combating bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).

3. Involvement in Efflux Pump Inhibition

- Further studies on 1,8-naphthyridines sulfonamides have shown their capacity to inhibit efflux pumps in Staphylococcus aureus, indicating a potential role in enhancing the efficacy of existing antibiotics (Oliveira-Tintino et al., 2021).

作用機序

Safety and Hazards

将来の方向性

Research on benzofuran derivatives is ongoing, with a focus on developing new therapeutic agents. This includes designing antimicrobial agents that are active toward different clinically approved targets . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

特性

IUPAC Name |

N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3S/c1-4-27(2,3)18-14-15-25-22(16-18)23-17-24(20-12-8-9-13-21(20)26(23)31-25)28-32(29,30)19-10-6-5-7-11-19/h5-13,17-18,28H,4,14-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBFPGMRGYRKEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B491460.png)

![[4-(4-Hydroxy-phenylsulfamoyl)-phenyl]-carbamic acid methyl ester](/img/structure/B491473.png)

![2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491480.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide](/img/structure/B491483.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491486.png)

![(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B491487.png)

![Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491494.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B491505.png)

![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491512.png)

![2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491513.png)